3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluorine, and trifluoromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that tfmps, in general, interact with their targets in a manner that is influenced by the unique properties of the fluorine atom and the pyridine moiety . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Tfmps are known to be involved in various biochemical processes due to their unique physicochemical properties
Pharmacokinetics
The pharmacokinetic properties of tfmps are generally influenced by the unique characteristics of the fluorine atom and the pyridine moiety . More detailed studies are needed to understand the ADME properties of this specific compound.
Result of Action
Tfmps are known to exhibit various biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety
Action Environment
It’s known that the properties of tfmps can be influenced by various environmental factors . More research is needed to understand how these factors specifically affect this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the halogen exchange and trifluoromethylation processes.
Industrial Production Methods
Industrial production methods for this compound often rely on scalable halogenation and trifluoromethylation techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. These methods are designed to meet the growing demand for fluorinated pyridine derivatives in various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring .
Scientific Research Applications
3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This specific substitution pattern imparts distinct reactivity and physicochemical properties, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
3-bromo-5-fluoro-4-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOCPXGMKDNVBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256440 | |
Record name | 3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349708-84-4 | |
Record name | 3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349708-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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